molecular formula C15H15N3O4S B14611366 Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)- CAS No. 61006-33-5

Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-

Cat. No.: B14611366
CAS No.: 61006-33-5
M. Wt: 333.4 g/mol
InChI Key: MYAGZBIFKWLXCG-UHFFFAOYSA-N
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Description

Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethanediamide backbone with specific functional groups attached to it. The presence of the aminosulfonyl and phenylmethyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of phenylamine with ethanediamide under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process generally includes the use of high-purity reagents and stringent quality control measures to achieve consistent product quality. Industrial methods may also incorporate continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used in the presence of catalysts or under specific temperature conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted ethanediamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of enzymatic reactions, alteration of cellular signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-phenylethanamide: Similar in structure but lacks the aminosulfonyl group.

    N-benzylacetamide: Contains a benzyl group instead of the phenylmethyl group.

    N-sulfonylbenzamide: Similar but with different substituents on the benzene ring.

Uniqueness

Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-(phenylmethyl)- is unique due to the presence of both the aminosulfonyl and phenylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61006-33-5

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-N'-(2-sulfamoylphenyl)oxamide

InChI

InChI=1S/C15H15N3O4S/c16-23(21,22)13-9-5-4-8-12(13)18-15(20)14(19)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)(H,18,20)(H2,16,21,22)

InChI Key

MYAGZBIFKWLXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2S(=O)(=O)N

Origin of Product

United States

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